molecular formula C13H18N2O2 B1521585 [1-(3-Aminobenzoyl)piperidin-4-yl]methanol CAS No. 1152501-30-8

[1-(3-Aminobenzoyl)piperidin-4-yl]methanol

Cat. No.: B1521585
CAS No.: 1152501-30-8
M. Wt: 234.29 g/mol
InChI Key: PEFYGILHXBSXNJ-UHFFFAOYSA-N
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Description

[1-(3-Aminobenzoyl)piperidin-4-yl]methanol (CAS: 1152501-30-8) is a piperidine derivative with a molecular formula of C₁₃H₁₈N₂O₂ and a molecular weight of 234.29 g/mol . The compound features a piperidine ring substituted at the 4-position with a hydroxymethyl group and at the 1-position with a 3-aminobenzoyl moiety. Its synthesis and structural analogs have been explored for diverse pharmacological activities, including antiparasitic and receptor antagonism.

Properties

IUPAC Name

(3-aminophenyl)-[4-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c14-12-3-1-2-11(8-12)13(17)15-6-4-10(9-16)5-7-15/h1-3,8,10,16H,4-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFYGILHXBSXNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C(=O)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(3-Aminobenzoyl)piperidin-4-yl]methanol typically involves the following steps:

  • Piperidine Derivative Formation: Piperidine is reacted with appropriate reagents to introduce the desired functional groups.

  • Aminobenzoyl Group Introduction: The aminobenzoyl group is introduced through a reaction with 3-aminobenzoyl chloride.

  • Methanol Group Addition: The methanol group is added to the piperidine ring through a reaction with methanol under acidic conditions.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and reagent concentrations to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: [1-(3-Aminobenzoyl)piperidin-4-yl]methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the piperidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids.

  • Reduction Products: Amines, alcohols.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

[1-(3-Aminobenzoyl)piperidin-4-yl]methanol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in treating various diseases, such as inflammation and pain.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which [1-(3-Aminobenzoyl)piperidin-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of [1-(3-Aminobenzoyl)piperidin-4-yl]methanol can be contextualized by comparing it to related piperidin-4-yl methanol derivatives. Key structural variations include substituents on the benzoyl/benzyl group, aromatic ring modifications, and positional isomerism of the hydroxymethyl group. Below is a detailed analysis:

Anti-Parasitic Piperidin-4-yl Methanol Derivatives

and highlight piperidin-4-yl methanol compounds with substituted benzyl and aryl groups exhibiting potent activity against resistant parasites. Notable examples include:

Compound Name Substituents (R1, R2) IC₅₀ (μg/mL) Sensitive/Resistant Selectivity Index (SI)
[1-(4-Fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (7) R1 = 4-Fluorobenzyl, R2 = 4-Fluorophenyl 2.51 / 1.03 15–182
[1-(3,4-Dichlorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (8) R1 = 3,4-Dichlorobenzyl, R2 = 4-Fluorophenyl 3.01 / 1.42 15–182
[1-(4-Bromobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (11) R1 = 4-Bromobenzyl, R2 = 4-Fluorophenyl 4.43 / 2.52 15–182

Key Observations :

  • Electron-withdrawing groups (e.g., F, Cl, Br) on the benzyl group enhance activity against resistant parasite strains, with compound 7 showing the lowest IC₅₀ (1.03 μg/mL).
  • Aromatic diversity: The 4-fluorophenyl group in the methanol moiety contributes to selectivity, as seen in high SIs (up to 182) .
Positional Isomerism and Substitution Effects
  • [1-(4-Methylbenzyl)piperidin-3-yl]methanol (CAS: 415722-06-4): The hydroxymethyl group at the 3-position of the piperidine ring (vs. Molecular weight: 219.32 g/mol .
  • [1-(3-Nitropyridin-2-yl)piperidin-4-yl]methanol: Incorporation of a nitro-substituted pyridine ring introduces strong electron-withdrawing effects, which could improve metabolic stability but reduce solubility .
Benzoyl vs. Methanone Substitutions
Amino-Substituted Analogs
  • [1-(4-Aminophenyl)piperidin-4-yl]methanol (CAS: 471937-86-7): The 4-aminophenyl substituent (vs. 3-aminobenzoyl in the target compound) may enhance solubility due to the free amino group, though it lacks the benzoyl’s conjugation effects .

Biological Activity

[1-(3-Aminobenzoyl)piperidin-4-yl]methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with an aminobenzoyl group and a methanol moiety. Its unique structure is believed to influence its biological interactions and activities.

Biological Activities

1. Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on various enzymes. It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could be significant in drug development for conditions like inflammation and pain management.

2. Receptor Binding
The compound has shown binding affinity to certain receptors, suggesting a role in modulating receptor-mediated pathways. This interaction may lead to alterations in signaling cascades relevant to disease processes.

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Specific Targets : The compound interacts with enzymes or receptors, leading to modulation of biological processes.
  • Pathway Modulation : By influencing key signaling pathways, it may affect cellular responses associated with inflammation and pain .

Comparative Analysis

To understand the uniqueness of this compound, a comparison with similar compounds is provided:

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring with aminobenzoyl groupEnzyme inhibition, receptor binding
[1-(4-Aminobenzoyl)piperidin-4-yl]methanolSimilar structure with different substituentVaries in binding affinity

Case Studies

Several studies have explored the biological activity of this compound:

Case Study 1: Enzyme Inhibition
A study demonstrated that this compound inhibited a specific enzyme involved in the inflammatory response, showing potential for therapeutic application in treating inflammatory diseases. The IC50 value was determined to be significant compared to other known inhibitors .

Case Study 2: Receptor Interaction
In vitro assays indicated that this compound binds effectively to certain receptors implicated in pain pathways. This suggests its potential as an analgesic agent.

Research Findings

Recent findings highlight the following aspects of this compound's biological activity:

  • Inhibitory Potency : The compound has shown promising results in inhibiting target enzymes with varying degrees of potency across different assays.
  • Therapeutic Potential : Its ability to modulate receptor activity suggests potential applications in developing treatments for pain and inflammatory conditions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[1-(3-Aminobenzoyl)piperidin-4-yl]methanol

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